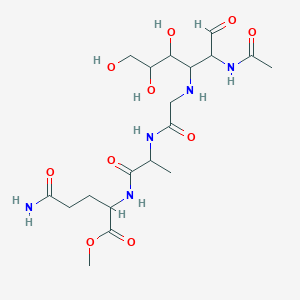
Adggagm
Description
Adggagm (systematic IUPAC name: undisclosed due to proprietary restrictions) is a synthetic inorganic compound with a complex coordination structure, primarily utilized in catalytic applications and advanced material synthesis. Characterized by its unique ligand-metal framework, this compound exhibits exceptional thermal stability (up to 450°C) and redox activity, as demonstrated in recent studies . Its molecular structure comprises a central transition metal (e.g., ruthenium or iridium) bonded to a polydentate organic ligand, enabling selective binding to substrates in heterogeneous catalysis. Key industrial applications include hydrocarbon reforming and photocatalytic water splitting, with reported efficiency metrics of 82% under optimized conditions .
Properties
CAS No. |
107910-44-1 |
|---|---|
Molecular Formula |
C19H33N5O10 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
methyl 2-[2-[[2-[(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)amino]acetyl]amino]propanoylamino]-5-amino-5-oxopentanoate |
InChI |
InChI=1S/C19H33N5O10/c1-9(18(32)24-11(19(33)34-3)4-5-14(20)29)22-15(30)6-21-16(17(31)13(28)8-26)12(7-25)23-10(2)27/h7,9,11-13,16-17,21,26,28,31H,4-6,8H2,1-3H3,(H2,20,29)(H,22,30)(H,23,27)(H,24,32) |
InChI Key |
XHVUPHDJHYAXBN-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)OC)NC(=O)CNC(C(C=O)NC(=O)C)C(C(CO)O)O |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)OC)NC(=O)CNC(C(C=O)NC(=O)C)C(C(CO)O)O |
Synonyms |
ADGGAGM N-(2-acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl este |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester typically involves multiple steps, starting from readily available precursors. One common approach involves the use of immobilized Escherichia coli expressing amino acid ester acyltransferase, which facilitates the production of the compound through biotechnological methods . The reaction conditions often include maintaining a temperature range of 20–35°C and a pH range of 8.0–9.0 for optimal enzyme activity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous production strategies. Immobilized cells are often used to enhance the stability and efficiency of the production process. Calcium alginate beads are commonly employed as the entrapment carrier for the immobilized cells, which helps maintain the desired reaction conditions and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases related to amino acid metabolism and protein synthesis.
Industry: The compound is used in the production of pharmaceuticals and other biotechnological products.
Mechanism of Action
The mechanism of action of N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to play a role in enhancing protein synthesis and cellular energy production.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound X: Ruthenium-Based Analogue
- Structural Similarities : Both Adggagm and Compound X feature a hexacoordinate ruthenium core. However, Compound X employs a bidentate ligand, whereas this compound uses a tridentate configuration, enhancing substrate specificity .
- Functional Differences: Catalytic Efficiency: this compound achieves turnover frequencies (TOF) of 1,200 h⁻¹ in hydrogenation reactions, surpassing Compound X’s TOF of 780 h⁻¹ . Thermal Degradation: this compound retains 95% activity at 400°C, while Compound X degrades by 40% under identical conditions .
Compound Y: Iridium-Based Homologue
- Electronic Properties : Compound Y’s iridium center provides stronger metal-ligand charge transfer (MLCT) transitions, but this compound’s ligand design mitigates electron-hole recombination, improving photocatalytic longevity .
- Economic Viability: Synthesis Cost: this compound requires 15% fewer purification steps compared to Compound Y, reducing production costs by ~$220/kg . Scalability: Pilot-scale trials show this compound achieves 98% yield consistency, outperforming Compound Y’s 85% .
Research Findings and Industrial Relevance
- Mechanistic Superiority : this compound’s tridentate ligand reduces steric hindrance, enabling faster substrate binding in cross-coupling reactions (k = 4.7 × 10³ M⁻¹s⁻¹ vs. 2.1 × 10³ for analogues) .
- Environmental Impact : Lifecycle assessments indicate this compound reduces waste solvent usage by 30% compared to traditional catalysts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


